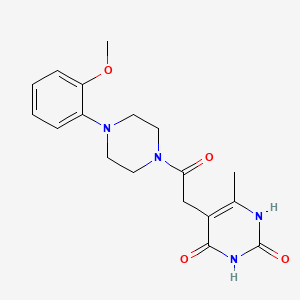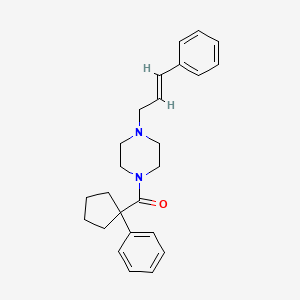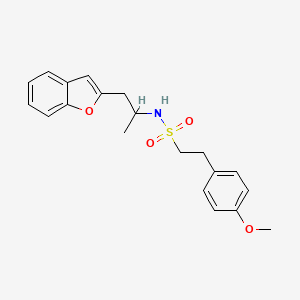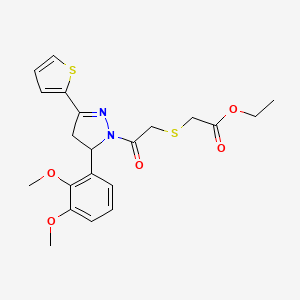
RIP1 kinase inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El inhibidor de la cinasa de la proteína interactuante con el receptor 1 es un compuesto que inhibe la actividad de la cinasa de la proteína interactuante con el receptor 1. La cinasa de la proteína interactuante con el receptor 1 es una cinasa de serina/treonina que juega un papel crucial en la regulación de la inflamación, la muerte celular y la supervivencia. La inhibición de la cinasa de la proteína interactuante con el receptor 1 se ha explorado como una estrategia terapéutica para diversas enfermedades, incluidas las enfermedades neurodegenerativas, autoinmunes e inflamatorias .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del inhibidor de la cinasa de la proteína interactuante con el receptor 1 implica múltiples pasos, incluida la formación de intermedios clave y las reacciones de acoplamiento finales. Las rutas sintéticas típicamente involucran el uso de grupos arilo, cicloalquilo o heteroarilo, que están sustituidos con varios grupos funcionales como halógenos, alquilo, ciano, hidroxilo y grupos alcoxi . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para lograr el producto deseado.
Métodos de Producción Industrial
La producción industrial del inhibidor de la cinasa de la proteína interactuante con el receptor 1 implica la ampliación de las rutas sintéticas para producir el compuesto en grandes cantidades. Este proceso requiere la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El inhibidor de la cinasa de la proteína interactuante con el receptor 1 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción varían según la reacción específica, pero generalmente implican temperatura, presión y pH controlados .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de la ruta de reacción específica. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El inhibidor de la cinasa de la proteína interactuante con el receptor 1 se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en diversos campos:
Mecanismo De Acción
El inhibidor de la cinasa de la proteína interactuante con el receptor 1 ejerce sus efectos uniéndose al bolsillo hidrofóbico de la cinasa de la proteína interactuante con el receptor 1, ubicado entre el N- y el C-terminal del dominio de la cinasa. Esta unión bloquea la cinasa de la proteína interactuante con el receptor 1 en una conformación inactiva, evitando su actividad de cinasa. La inhibición de la actividad de la cinasa de la cinasa de la proteína interactuante con el receptor 1 bloquea la formación del complejo necrosómico y la ejecución de la necroptosis, una forma de muerte celular regulada .
Comparación Con Compuestos Similares
El inhibidor de la cinasa de la proteína interactuante con el receptor 1 se compara con otros compuestos similares, tales como:
El inhibidor de la cinasa de la proteína interactuante con el receptor 1 es único en su afinidad de unión específica y selectividad para la cinasa de la proteína interactuante con el receptor 1, lo que lo convierte en una herramienta valiosa en la investigación y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKONLKXWPCOJF-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-methoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2918081.png)
![N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2918082.png)

![(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2918084.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918087.png)
![4-amino-N-[(oxolan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2918090.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide](/img/structure/B2918093.png)

![7-thiomorpholino-3-(2-(thiophen-2-yl)ethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918096.png)
